![molecular formula C16H26N2 B12113151 3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 725212-67-9](/img/structure/B12113151.png)
3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pipéridineméthanamine, 1-[[4-(1-méthyléthyl)phényl]méthyl]- est un composé organique qui appartient à la classe des dérivés de la pipéridine. Ce composé est caractérisé par un cycle pipéridine lié à un groupe méthanamine, qui est en outre substitué par un groupe 4-(1-méthyléthyl)phényl. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de 3-Pipéridineméthanamine, 1-[[4-(1-méthyléthyl)phényl]méthyl]- implique généralement la réaction de la pipéridine avec du formaldéhyde et une benzylamine substituée. Les conditions de réaction comprennent souvent l'utilisation d'un solvant tel que l'éthanol ou le méthanol, et la réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. Le processus peut également inclure des étapes de purification telles que la distillation ou la cristallisation pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
3-Pipéridineméthanamine, 1-[[4-(1-méthyléthyl)phényl]méthyl]- subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Des nucléophiles tels que les halogénures ou les alcoolates en présence d'une base.
Principaux produits formés
Oxydation : Les principaux produits comprennent les acides carboxyliques ou les cétones correspondants.
Réduction : Les principaux produits sont les amines ou les alcools correspondants.
Substitution : Les principaux produits dépendent du nucléophile utilisé, ce qui donne divers dérivés substitués.
Applications de recherche scientifique
3-Pipéridineméthanamine, 1-[[4-(1-méthyléthyl)phényl]méthyl]- est utilisée dans plusieurs applications de recherche scientifique, notamment :
Chimie : Comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Médecine : En tant qu'agent thérapeutique potentiel dans le développement de médicaments pour les troubles neurologiques.
Industrie : Dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de 3-Pipéridineméthanamine, 1-[[4-(1-méthyléthyl)phényl]méthyl]- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, modulant l'activité de ces cibles et affectant diverses voies biochimiques. Le mécanisme exact dépend de l'application spécifique et de la cible moléculaire impliquée.
Applications De Recherche Scientifique
3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in the development of drugs for neurological disorders.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Pipéridineméthanamine
- N-(1-Méthyléthyl)-3-pipéridineméthanamine
- (4-(6-Méthyl-1,2,4,5-tétrazin-3-yl)phényl)méthanamine chlorhydrate
Unicité
3-Pipéridineméthanamine, 1-[[4-(1-méthyléthyl)phényl]méthyl]- est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans les applications de recherche et industrielles où des interactions et des activités spécifiques sont requises.
Propriétés
Numéro CAS |
725212-67-9 |
|---|---|
Formule moléculaire |
C16H26N2 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
[1-[(4-propan-2-ylphenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C16H26N2/c1-13(2)16-7-5-14(6-8-16)11-18-9-3-4-15(10-17)12-18/h5-8,13,15H,3-4,9-12,17H2,1-2H3 |
Clé InChI |
GVJAUJPVPKYWOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN2CCCC(C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


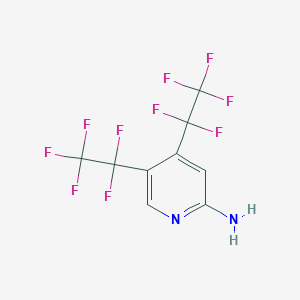


![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)
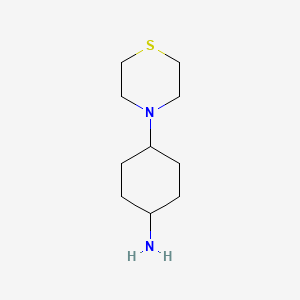
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)
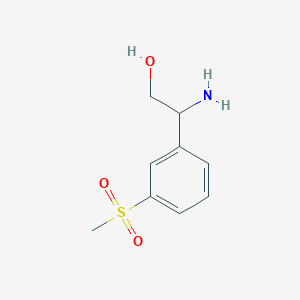
![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)


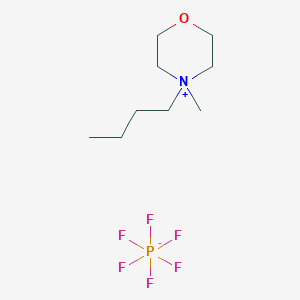
![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
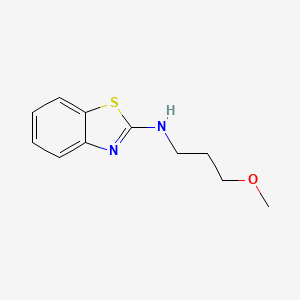
![Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-](/img/structure/B12113147.png)
